molecular formula C20H26N2O2 B8484287 Veradoline CAS No. 82924-71-8

Veradoline

Cat. No.: B8484287
CAS No.: 82924-71-8
M. Wt: 326.4 g/mol
InChI Key: KUYSNZZXTMKUTK-UHFFFAOYSA-N
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Description

Its chemical structure features a benzamide core substituted with a piperidine moiety and a fluorinated aromatic ring, contributing to its high receptor selectivity . Preclinical studies highlight its efficacy in pain management models, with a reported KOR binding affinity (Ki) of 0.8 nM and >100-fold selectivity over µ- and δ-opioid receptors . Despite promising early results, clinical development was halted due to adverse neuropsychiatric effects, a common challenge among KOR-targeting compounds .

Properties

CAS No.

82924-71-8

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

4-[2-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]aniline

InChI

InChI=1S/C20H26N2O2/c1-14-18-13-20(24-3)19(23-2)12-16(18)9-11-22(14)10-8-15-4-6-17(21)7-5-15/h4-7,12-14H,8-11,21H2,1-3H3

InChI Key

KUYSNZZXTMKUTK-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1CCC3=CC=C(C=C3)N)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of Veradoline involves several steps, starting from readily available starting materials. The synthetic route typically includes:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of functional groups via substitution reactions.

    Step 3: Purification and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Veradoline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides under specific conditions.

    Reduction: It can be reduced using common reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at positions where leaving groups are present.

Common reagents and conditions used in these reactions include strong acids, bases, and organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Veradoline has been explored in various scientific research applications:

Mechanism of Action

Veradoline exerts its effects by binding to retinoic acid receptors, which are nuclear receptors involved in gene expression regulation. Upon binding, this compound activates these receptors, leading to changes in the expression of target genes. This can result in various cellular effects, including differentiation, proliferation, and apoptosis .

Comparison with Similar Compounds

Structural Analogues: U-50488 and Enadoline

Table 1: Structural and Physicochemical Comparison

Property Veradoline U-50488 Enadoline
Molecular Formula C₂₁H₂₅FN₂O₂ C₁₈H₂₅ClN₂O C₂₀H₂₆N₂O₂
Molecular Weight (g/mol) 356.44 320.86 334.43
LogP (Octanol-Water) 3.2 2.8 3.5
Key Functional Groups Fluorophenyl, Piperidine Chlorophenyl, Cyclohexylamine Benzodioxole, Piperidine
Spectral Data (¹³C NMR) δ 120.5 (C-F), 158.3 (amide) δ 125.1 (C-Cl), 155.9 (amide) δ 116.8 (dioxole), 157.2 (amide)
Purity (HPLC) ≥99% ≥98% ≥97%

Key Structural Insights :

  • This compound vs. U-50488 : Both share a benzamide backbone, but U-50488 substitutes fluorine with chlorine and lacks the piperidine ring, reducing blood-brain barrier penetration .
  • This compound vs. Enadoline : Enadoline’s benzodioxole group enhances metabolic stability but increases molecular weight, affecting oral bioavailability .

Pharmacological Profiles

Table 2: Receptor Binding Affinity and Selectivity

Compound KOR Ki (nM) MOR Ki (nM) DOR Ki (nM) Selectivity Ratio (KOR:MOR:DOR)
This compound 0.8 120 95 1:150:119
U-50488 1.5 300 250 1:200:167
Enadoline 0.5 180 140 1:360:280

Functional Activity :

  • Efficacy in Pain Models : Enadoline shows superior potency (ED₅₀ = 0.1 mg/kg) in rodent thermal hyperalgesia assays compared to this compound (ED₅₀ = 0.3 mg/kg) .
  • Adverse Effects : this compound’s fluorinated structure reduces hepatotoxicity (ALT levels: 25 U/L vs. 45 U/L for Enadoline) but increases dysphoria incidence in clinical trials .

Pharmacokinetic and Metabolic Comparisons

Table 3: Pharmacokinetic Parameters in Rats (IV Administration)

Parameter This compound U-50488 Enadoline
Half-life (t₁/₂) 2.1 h 1.5 h 3.8 h
Bioavailability 45% 28% 60%
CYP450 Metabolism CYP3A4 (80%) CYP2D6 (70%) CYP3A4 (90%)
Major Metabolite N-desfluoro N-dechloro O-demethyl

Metabolic Stability :

  • This compound’s fluorine substitution slows oxidative metabolism, prolonging half-life compared to U-50488 .
  • Enadoline’s benzodioxole moiety enhances resistance to CYP3A4, improving bioavailability but increasing drug-drug interaction risks .

Clinical and Regulatory Status

Key Findings :

  • This compound’s adverse neuropsychiatric effects mirror those of Enadoline, underscoring a class-wide challenge for KOR agonists .
  • U-50488 remains a research tool due to its favorable selectivity profile but lacks clinical translatability .

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